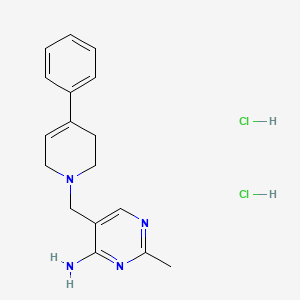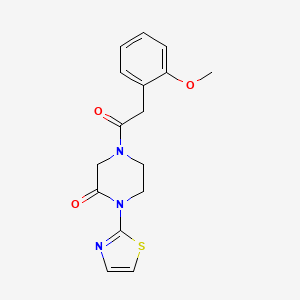
4-(2-(2-Methoxyphenyl)acetyl)-1-(thiazol-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(2-(2-Methoxyphenyl)acetyl)-1-(thiazol-2-yl)piperazin-2-one" is a chemically synthesized molecule that appears to be related to a class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including antibacterial and central nervous system (CNS) effects. The methoxyphenyl group suggests potential interaction with biological targets, while the acetyl and thiazolyl modifications may contribute to the compound's overall activity and solubility.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, starting with the formation of a piperazine backbone followed by functionalization with various substituents. For instance, the synthesis of piperazine-linked benzothiazolyl-4-thiazolidinones was achieved through N-formylation using a mild heterogeneous catalyst, followed by condensation with substituted 2-aminobenzothiazoles and treatment with thioglycolic acid to form the thiazolidinone ring . Although the specific synthesis of "4-(2-(2-Methoxyphenyl)acetyl)-1-(thiazol-2-yl)piperazin-2-one" is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using techniques such as single crystal X-ray diffraction, as demonstrated for other piperazine compounds . These studies can reveal the conformation of the piperazine ring and the nature of intermolecular interactions, such as hydrogen bonds, which are crucial for the stability and packing of the molecules in the crystal lattice. The presence of a thiazolyl group in the compound of interest may also influence its molecular conformation and reactivity.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their substituents. The presence of an acetyl group in the compound suggests potential reactivity through nucleophilic acyl substitution. Additionally, the thiazolyl group may participate in electrophilic substitution reactions. The reactivity of these compounds can be explored through computational methods such as density functional theory (DFT) calculations to identify reactive sites for electrophilic and nucleophilic attacks .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a methoxy group can increase the lipophilicity of the compound, potentially affecting its pharmacokinetic properties. The antibacterial activity of similar piperazine derivatives has been demonstrated, with some compounds showing potent activity against both Gram-positive and Gram-negative bacteria . The specific properties of "4-(2-(2-Methoxyphenyl)acetyl)-1-(thiazol-2-yl)piperazin-2-one" would need to be determined experimentally.
Aplicaciones Científicas De Investigación
Synthesis and Potential Therapeutic Applications
Synthesis of Potent PPARpan Agonists : The efficient synthesis of potent PPARpan agonists involved the seven-step synthesis of a complex compound which included a highly regioselective carbon-sulfur bond formation. This process signifies the compound's utility in synthesizing agonists for peroxisome proliferator-activated receptors, which are targets for diabetes and obesity treatment among other conditions (Jiasheng Guo et al., 2006).
Antimicrobial Activities : The compound has been involved in the synthesis of new 1,2,4-triazole derivatives, exhibiting good or moderate activities against various microorganisms. This highlights its role in developing new antimicrobial agents (H. Bektaş et al., 2007).
Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl derivatives have been synthesized for potential application as anti-inflammatory and analgesic agents. The synthesis process demonstrates the compound's utility in creating new pharmaceuticals to treat pain and inflammation (A. Abu‐Hashem et al., 2020).
Antibacterial Drug Design : A new series of piperazine-based benzothiazolyl-4-thiazolidinones was developed for potent antibacterial effects. This research underscores the compound's application in designing new antibiotics (Rahul V. Patel et al., 2014).
Heterocyclic Compound Synthesis for Pharmacological Evaluation : Piperazinone derivatives have been synthesized and evaluated for their cytotoxic activities on cancer and normal cell lines, showcasing the compound's significance in cancer research (Saeed Ghasemi et al., 2020).
Development of Dual Antidepressant Drugs : Benzo[b]thiophene derivatives with various substituents have been synthesized to obtain new drugs with dual antidepressant action, emphasizing the compound's role in mental health treatment (L. Orus et al., 2002).
Propiedades
IUPAC Name |
4-[2-(2-methoxyphenyl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-22-13-5-3-2-4-12(13)10-14(20)18-7-8-19(15(21)11-18)16-17-6-9-23-16/h2-6,9H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBELOKBUFBWGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Methoxyphenyl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)
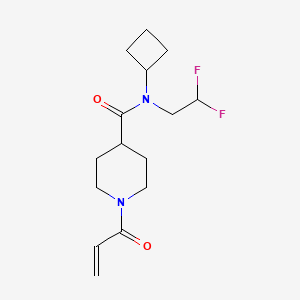
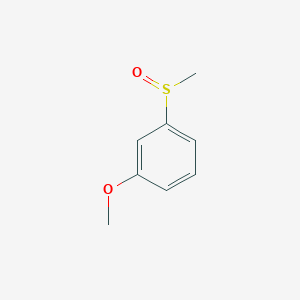
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine](/img/structure/B2529287.png)
![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one](/img/structure/B2529289.png)
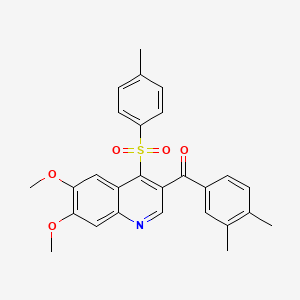
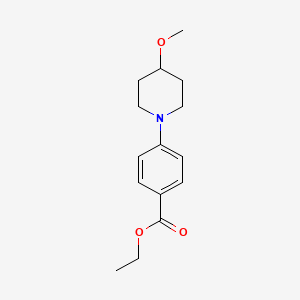
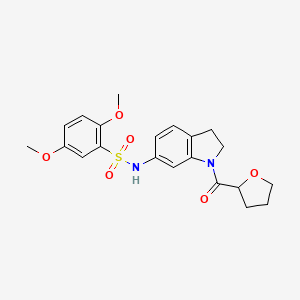
![3-(4-fluorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2529296.png)
![7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2529298.png)
![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2529302.png)
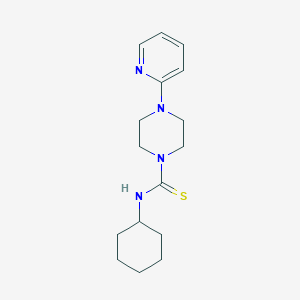
![2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2529305.png)
